molecular formula C21H22N2O3 B12325887 Scandine

Scandine

Cat. No.: B12325887
M. Wt: 350.4 g/mol
InChI Key: JTSSMMKHJYRYEG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scandine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into different reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of scandine is not well-documented. it is believed to exert its effects through interactions with various molecular targets and pathways. The structural complexity of this compound, featuring a congested cyclopentane core with multiple stereocenters, suggests that it may interact with specific enzymes or receptors in biological systems .

Comparison with Similar Compounds

Scandine is structurally related to other dihydroquinolinone natural products and Aspidosperma alkaloids. Similar compounds include:

This compound is unique due to its specific structural features and the challenges associated with its synthesis. The presence of multiple quaternary stereocenters and the congested cyclopentane core make this compound a particularly interesting compound for synthetic chemists .

Properties

IUPAC Name

methyl 12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSSMMKHJYRYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=CC=CC=C5NC2=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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